An In-depth Technical Guide to Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate
An In-depth Technical Guide to Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate
CAS Number: 126910-68-7
This technical guide provides a comprehensive overview of Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate, a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical and Physical Properties
Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate is a thiophene derivative characterized by the presence of a methyl ester, a chloro, and a chlorosulfonyl functional group. These groups contribute to its high reactivity and utility as a chemical building block.
| Property | Value | Reference |
| Molecular Formula | C6H4Cl2O4S2 | [1][2][3][4] |
| Molecular Weight | 275.11 g/mol | [3][4] |
| Appearance | Off-white to yellow solid | [5] |
| Melting Point | 50-52 °C | [2] |
| Boiling Point | 398.7 ± 42.0 °C at 760 mmHg | [2] |
| Storage Temperature | -20°C, sealed storage, away from moisture | [2][5] |
| Purity | ≥98.0% (by NMR) | [5] |
Synthesis Protocols
Two primary synthetic routes for Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate are detailed below.
Direct Chlorination of Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate
This method involves the direct chlorination of the thiophene ring at the 5-position using chlorine gas in the presence of a catalyst.[6]
Experimental Protocol:
-
Catalyst Activation: Activate iron powder by exposing it to chlorine gas for 12–48 hours.
-
Reaction Setup: Suspend the activated iron in dichloromethane or carbon tetrachloride in a suitable reaction vessel.
-
Chlorination: Introduce chlorine gas at a rate of 5–50 g per hour per mole of the starting material, methyl 3-(chlorosulfonyl)thiophene-2-carboxylate.
-
Temperature Control: Maintain the reaction temperature between 20–50°C, with an optimal range of 30–32°C.[6]
-
Work-up: Upon completion of the reaction, quench the reaction mixture and purify the product using appropriate techniques such as crystallization or chromatography.
Caption: Synthesis of the target compound via direct chlorination.
Thionyl Chloride-Mediated Esterification and Sulfonation
This alternative route begins with 5-chloro-3-methylsulfonyl thiophene-2-carboxylic acid and proceeds through an acyl chloride intermediate.[6]
Experimental Protocol:
-
Acyl Chloride Formation: Treat 5-chloro-3-methylsulfonyl thiophene-2-carboxylic acid with thionyl chloride (SOCl2) in dichloromethane at 0–5°C to form the corresponding acyl chloride. A molar ratio of 1:3–10 (carboxylic acid to SOCl2) is recommended for complete conversion.[6]
-
Esterification: Add methanol and triethylamine to the reaction mixture.
-
Reaction Conditions: Maintain the temperature at 45–50°C to facilitate the esterification reaction.[6]
-
Purification: Isolate and purify the final product using standard laboratory procedures.
Caption: Synthesis of the target compound via thionyl chloride mediation.
Reactivity and Chemical Behavior
The reactivity of Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate is dominated by the highly electrophilic chlorosulfonyl group. This functional group makes the compound susceptible to nucleophilic attack, rendering it a versatile intermediate for the synthesis of various derivatives.
Key Reactions:
-
Nucleophilic Substitution: The chlorosulfonyl group readily undergoes substitution reactions with a variety of nucleophiles, such as amines and alcohols, to yield the corresponding sulfonamides and sulfonate esters, respectively.[6] This reactivity is fundamental to its application in the synthesis of many pharmaceutical compounds.
-
Reduction: The chlorosulfonyl moiety can be reduced to form thiol or sulfide derivatives.[6]
-
Oxidation: The thiophene ring can be oxidized to the corresponding sulfone under appropriate conditions.[6]
The electron-withdrawing nature of both the chloro and chlorosulfonyl groups activates the thiophene ring, influencing its reactivity in various chemical transformations.[6]
Caption: Reactivity of Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate.
Analytical Data
A certificate of analysis for a commercial sample of Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate confirms that its 1H NMR and LCMS spectra are consistent with the expected structure.[5] The purity is typically determined to be ≥98.0% by NMR.[5]
Applications in Drug Development
Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate is a crucial intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs). Its ability to introduce a substituted sulfonylthiophene moiety into a molecule is particularly valuable in medicinal chemistry.
This compound is a known precursor in the synthesis of heterocyclic compounds and is widely utilized in the development of novel therapeutic agents. It has been identified as an inhibitor of cytochrome P450 enzymes, suggesting its potential for applications in pharmacology and medicinal chemistry.[6]
Safety Information
Appropriate safety precautions should be taken when handling Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate due to its reactive nature. It is advisable to handle the compound in a well-ventilated area and to use personal protective equipment, including gloves and safety glasses. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
References
- 1. CAS 126910-68-7: Methyl 5-chloro-3-(chlorosulfonyl)-2-thio… [cymitquimica.com]
- 2. Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate | 126910-68-7 [sigmaaldrich.com]
- 3. Methyl 5-Chloro-3-(chlorosulfonyl)thiophene-2-carboxylate [lgcstandards.com]
- 4. CAS#:126910-68-7 | METHYL-5-CHLORO-3-CHLOROSULFONYL-2-THIOPHENE CARBOXYLATE | Chemsrc [chemsrc.com]
- 5. file.chemscene.com [file.chemscene.com]
- 6. benchchem.com [benchchem.com]


